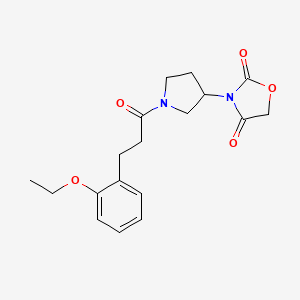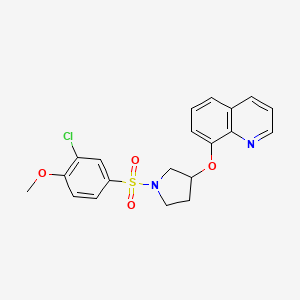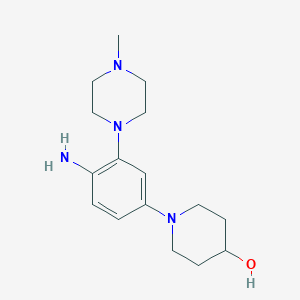
(2R)-2-(2-Ethylphenyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(2-Ethylphenyl)propan-1-amine, also known as ethcathinone, is a synthetic stimulant drug that belongs to the cathinone class. It is a derivative of cathinone, which is a psychoactive substance found in the khat plant. Ethcathinone has been widely used as a research chemical due to its structural similarity to other cathinones such as methcathinone and mephedrone.
Mécanisme D'action
Ethcathinone acts as a dopamine and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. This leads to increased stimulation and euphoria, as well as improved cognitive function and focus. However, prolonged use of (2R)-2-(2-Ethylphenyl)propan-1-amine can lead to tolerance and dependence, as well as adverse effects on the cardiovascular system.
Effets Biochimiques Et Physiologiques
Ethcathinone has been found to have similar effects to other cathinones, including increased heart rate, blood pressure, and body temperature. It also causes euphoria, increased energy, and improved cognitive function. However, prolonged use of (2R)-2-(2-Ethylphenyl)propan-1-amine can lead to adverse effects such as anxiety, paranoia, insomnia, and cardiovascular problems.
Avantages Et Limitations Des Expériences En Laboratoire
Ethcathinone has been widely used as a research chemical due to its structural similarity to other cathinones and its potential therapeutic uses. However, its use is limited by its potential for abuse and dependence, as well as its adverse effects on the cardiovascular system. Therefore, it should be used with caution and only in controlled laboratory settings.
Orientations Futures
There are several areas of research that could be explored in relation to (2R)-2-(2-Ethylphenyl)propan-1-amine. These include its potential use as a treatment for ADHD and depression, as well as its effects on the cardiovascular system and the brain. Further studies could also investigate the potential for developing safer and more effective derivatives of (2R)-2-(2-Ethylphenyl)propan-1-amine for therapeutic use.
Conclusion
Ethcathinone is a synthetic stimulant drug that has been widely used as a research chemical due to its structural similarity to other cathinones and its potential therapeutic uses. Its mechanism of action involves the inhibition of dopamine and norepinephrine reuptake, leading to increased stimulation and euphoria. However, its use is limited by its potential for abuse and dependence, as well as its adverse effects on the cardiovascular system. Further research is needed to fully understand the potential therapeutic uses and risks associated with (2R)-2-(2-Ethylphenyl)propan-1-amine.
Méthodes De Synthèse
Ethcathinone can be synthesized by the condensation of 2-ethylbenzaldehyde with nitroethane, followed by reduction of the resulting nitrostyrene with sodium borohydride or lithium aluminum hydride. The final step involves the reductive amination of the resulting phenyl-2-propanone with ammonia or an amine.
Applications De Recherche Scientifique
Ethcathinone has been used as a research chemical to study its pharmacological properties and potential therapeutic uses. It has been found to have a similar mechanism of action to other cathinones, which act as dopamine and norepinephrine reuptake inhibitors. Ethcathinone has also been studied for its potential use as a treatment for attention deficit hyperactivity disorder (ADHD) and depression.
Propriétés
IUPAC Name |
(2R)-2-(2-ethylphenyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-3-10-6-4-5-7-11(10)9(2)8-12/h4-7,9H,3,8,12H2,1-2H3/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGCEOCFPNRXKJ-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(C)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1[C@@H](C)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(2-Ethylphenyl)propan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]sulfanylpropanoic acid](/img/structure/B2404399.png)

![N-(3-chloro-4-fluorophenyl)-5-[(3-fluoro-4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2404406.png)

![2-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B2404409.png)
![5-ethyl-2-fluoro-4-[3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-indazol-6-yl]phenol;dihydrochloride](/img/structure/B2404410.png)


![Pyrrolo[1,2-a]pyrimidine-8-carbonitrile, 4-hydroxy-2,7-dimethyl-](/img/structure/B2404414.png)


![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)acetamide](/img/structure/B2404419.png)
![1-(Chloromethyl)-3-pentylbicyclo[1.1.1]pentane](/img/structure/B2404420.png)